3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile
Overview
Description
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes an amino group, a methylthio group, and a carbonitrile group attached to a pyrazole ring
Scientific Research Applications
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique structural properties.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and may form combustible dust. It is harmful if swallowed. The compound should be handled with care, avoiding ingestion and ensuring good ventilation during storage .
Future Directions
The compound has potential applications in various fields due to its chemical properties. For instance, it has been used as an efficient electrolyte additive in dye-sensitized solar cells . It has also been used in the synthesis of various chemical structures, indicating its potential for further exploration in chemical synthesis .
Mechanism of Action
Target of Action
Similar compounds such as 3-amino-5-methylthio-1h-1,2,4-triazole and 2-amino-5-methyl-1,3,4-thiadiazole have been studied, suggesting that this compound may interact with similar targets
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms . The compound may bind to its target, causing conformational changes that affect the target’s function. More research is required to determine the exact mode of action of this compound.
Biochemical Pathways
A study on a similar compound, 3-amino-5-methylthio-1h-1,2,4-triazole, suggests that it may be involved in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes or interacting with various receptors . More research is needed to determine the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can be influenced by various environmental factors. For instance, a study has shown that a similar compound, 3-amino-5-methylthio-1H-1,2,4-triazole, can act as an efficient electrolyte additive in dye-sensitized solar cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazoles with different functional groups replacing the amino group.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 3-Amino-5-methylthio-1H-1,2,4-thiadiazole
- 3-Amino-5-methylthio-1H-1,2,4-oxadiazole
Uniqueness
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVUVQGOSHLPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352956 | |
Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72760-85-1 | |
Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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